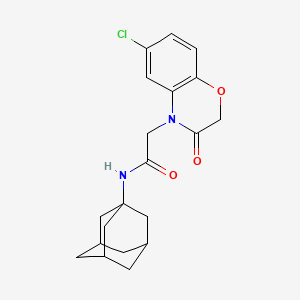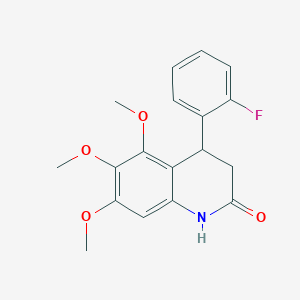![molecular formula C19H22N2O4S B4189971 2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4189971.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
Übersicht
Beschreibung
2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of certain enzymes and cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of neurotransmitter signaling. Additionally, this compound has been shown to inhibit the growth of cancer cells by interfering with certain cellular processes, such as DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, this compound has been shown to have neuroprotective properties and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and cellular processes, making it a valuable tool for researchers studying these processes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, this compound may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is in the development of new cancer therapies based on the inhibition of specific cellular processes. Additionally, this compound could be used in the study of other neurological disorders, such as Alzheimer's disease or Huntington's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been used in a variety of scientific research applications. One of the most promising uses of this compound is in the study of cancer. Research has shown that this compound has the potential to inhibit the growth of cancer cells by interfering with certain cellular processes. Additionally, this compound has been used in the study of neurological disorders, such as Parkinson's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21-18-7-3-2-6-17(18)19(22)20-13-15-5-4-12-25-15/h2-3,6-11,15,21H,4-5,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJTPUGGCTKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)-5-bromobenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4189888.png)

![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide](/img/structure/B4189906.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4189912.png)


![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189943.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4189944.png)
![1-(3-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4189956.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]butanamide](/img/structure/B4189964.png)
![4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4189979.png)
![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)
![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)